(R)-2-(Piperidin-2-yl)ethanol hydrochloride chemical properties
(R)-2-(Piperidin-2-yl)ethanol hydrochloride chemical properties
An In-depth Technical Guide to (R)-2-(Piperidin-2-yl)ethanol Hydrochloride
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its favorable physicochemical properties, metabolic stability, and ability to engage with diverse biological targets make it a highly sought-after motif in drug design.[2] Within this class, chiral-substituted piperidines are of particular interest as they allow for precise three-dimensional orientations that can significantly enhance biological activity, selectivity, and pharmacokinetic profiles.[3]
This guide provides a comprehensive technical overview of (R)-2-(Piperidin-2-yl)ethanol hydrochloride, a chiral building block with significant potential in pharmaceutical development. As the hydrochloride salt, the compound exhibits enhanced aqueous solubility and stability, making it highly suitable for various synthetic and biological applications.[4] We will explore its fundamental chemical and physical properties, spectroscopic signature, synthetic pathways, and key applications, offering researchers and drug development professionals a detailed resource for leveraging this valuable intermediate.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective application in a research and development setting.
Chemical Structure and Stereochemistry
(R)-2-(Piperidin-2-yl)ethanol hydrochloride possesses a defined stereocenter at the C2 position of the piperidine ring, which is crucial for its application in stereoselective synthesis and as a precursor to enantiomerically pure active pharmaceutical ingredients (APIs). The hydrochloride salt is formed by the protonation of the secondary amine in the piperidine ring.
Caption: 2D Structure of (R)-2-(Piperidin-2-yl)ethanol hydrochloride.
Core Properties
The key identifiers and physical properties of the compound and its free base are summarized below. These data are essential for reaction planning, purification, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 2-[(2R)-piperidin-2-yl]ethanol;hydrochloride | PubChem[5] |
| CAS Number | 1215020-95-3 | BLD Pharm[6] |
| Molecular Formula | C₇H₁₆ClNO | PubChem[7] |
| Molecular Weight | 165.66 g/mol | PubChem[7] |
| Free Base CAS | 68419-38-5 | PubChem[5] |
| Free Base Formula | C₇H₁₅NO | PubChem[5] |
| Free Base MW | 129.20 g/mol | PubChem[5] |
| Free Base BP | 234.5°C at 760 mmHg | MySkinRecipes[8] |
| Solubility | Soluble in polar solvents (water, ethanol, methanol); poor solubility in non-polar solvents (e.g., hexane). | Smolecule[4] |
| Appearance | Typically a white to off-white solid. | N/A |
| Storage | Store at 2-8°C, sealed and protected from light and moisture. | MySkinRecipes[8] |
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of (R)-2-(Piperidin-2-yl)ethanol hydrochloride.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the diastereotopic protons of the ethanol side chain (-CH₂-CH₂-OH), and a broad signal for the exchangeable amine and hydroxyl protons. The coupling patterns of the proton at the C2 chiral center are critical for structural confirmation.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven distinct carbon signals corresponding to the molecular structure. The chemical shifts will differentiate the aliphatic carbons of the piperidine ring from those of the ethanol side chain.
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will show the molecular ion peak for the free base [M+H]⁺ at approximately m/z 130.2.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak in the range of 3200-3600 cm⁻¹ corresponds to the O-H and N-H stretching vibrations. C-H stretching bands will appear around 2850-3000 cm⁻¹.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining enantiomeric purity. A suitable chiral stationary phase is required to resolve the (R)- and (S)-enantiomers.
Protocol: Purity and Enantiomeric Excess Determination by Chiral HPLC
This protocol outlines a general procedure. The choice of column, mobile phase, and detection parameters must be optimized for the specific instrument and column used.
-
Column: Select a suitable chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape. A starting condition could be 90:10 Hexane:Isopropanol + 0.1% Diethylamine.
-
Sample Preparation: Accurately weigh and dissolve a sample of (R)-2-(Piperidin-2-yl)ethanol hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject a racemic standard (if available) to determine the retention times of both the (R)- and (S)-enantiomers. Subsequently, inject the sample to be analyzed.
-
Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.
Synthesis and Chemical Reactivity
The synthesis of 2-substituted piperidines is a well-established area of organic chemistry, with catalytic hydrogenation of the corresponding pyridine precursor being a common and efficient method.[9][10]
Synthetic Workflow
The most direct route to (R)-2-(Piperidin-2-yl)ethanol involves the asymmetric hydrogenation of 2-pyridineethanol. However, a more common laboratory and industrial approach involves the hydrogenation of 2-pyridineethanol using a standard catalyst, followed by chiral resolution, or starting from a chiral precursor. A representative synthesis involves the hydrogenation of 2-pyridineethanol followed by conversion to the hydrochloride salt.[9]
Caption: General synthetic workflow for 2-(Piperidin-2-yl)ethanol hydrochloride.
Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of 2-pyridineethanol to 2-(piperidin-2-yl)ethanol.[9]
-
Reaction Setup: To a solution of 2-pyridineethanol (1.0 eq) in a suitable solvent such as ethanol or methanol, cautiously add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Palladium on Carbon or Platinum(IV) oxide).
-
Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus or a similar pressure reactor. Purge the system with nitrogen, then introduce hydrogen gas to a pressure of approximately 50 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction may take several hours to reach completion.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Remove the catalyst by filtration through a pad of Celite®, washing the filter cake with the reaction solvent.
-
Isolation (Free Base): Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-(piperidin-2-yl)ethanol. The product can be purified by vacuum distillation if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.[11] Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with stirring.
-
Precipitation and Collection: The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Chemical Reactivity
The compound features two primary reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group of the ethanol side chain. This dual functionality makes it a versatile building block for creating diverse molecular libraries.[11]
-
N-Functionalization: The secondary amine can undergo standard reactions such as N-alkylation, N-acylation, reductive amination, and arylation to introduce a wide variety of substituents.
-
O-Functionalization: The primary hydroxyl group can be readily converted into esters, ethers, or carbamates. It can also be oxidized to an aldehyde or carboxylic acid or converted to a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.[4]
Applications in Research and Drug Development
The utility of (R)-2-(Piperidin-2-yl)ethanol hydrochloride is primarily as a chiral intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical sector.[4]
-
Chiral Building Block: Its defined stereochemistry makes it an invaluable starting material for the enantioselective synthesis of APIs. The 2-substituted piperidine framework is a key feature in numerous drugs, especially those targeting the central nervous system (CNS).[1][11]
-
Precursor for CNS-Active Agents: The structural similarity of 2-substituted piperidines to compounds like methylphenidate (Ritalin) highlights their potential as precursors for novel CNS-active compounds, such as dopamine reuptake inhibitors.[11]
-
Ligand Synthesis: The bifunctional nature of the molecule makes it suitable for the synthesis of chiral ligands used in asymmetric catalysis, which can enhance the efficiency and stereochemical control of chemical reactions.[8]
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical. The following information is synthesized from safety data sheets of structurally related piperidine compounds.[7][12][13][14]
| Category | Information | Citations |
| Hazard Pictograms | GHS07 (Exclamation Mark) | [12] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7][12] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][14] |
| First Aid Measures | Inhalation: Remove person to fresh air. Skin Contact: Wash off immediately with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. | [14][15] |
| Handling | Handle in accordance with good industrial hygiene and safety practice. Use only in a well-ventilated area, preferably a fume hood. Avoid formation of dust. | [13][14] |
| Storage | Store locked up in a cool, dry, and well-ventilated place. Keep container tightly closed. The compound may be hygroscopic. | [12][13] |
Conclusion
(R)-2-(Piperidin-2-yl)ethanol hydrochloride is a valuable and versatile chiral building block for chemical synthesis. Its well-defined stereochemistry, coupled with the dual reactivity of its amine and hydroxyl functional groups, provides a robust platform for the development of novel and complex molecules. For researchers in drug discovery, particularly those focused on CNS-active agents, this compound represents a key intermediate for accessing enantiomerically pure targets. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective utilization in advancing pharmaceutical research.
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***Figure 1.** Structure and numbering scheme for (R)-2-(Piperidin-2-yl)ethanol hydrochloride.*
